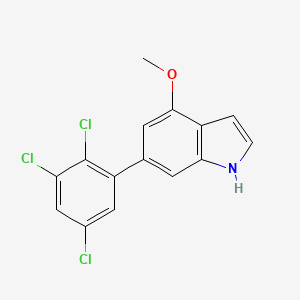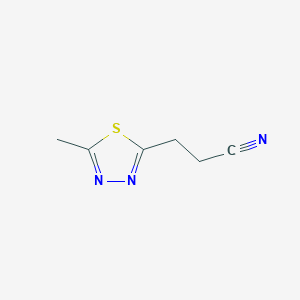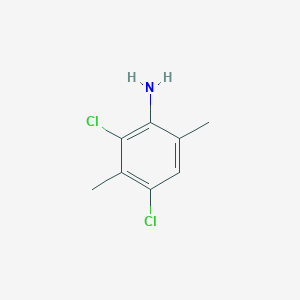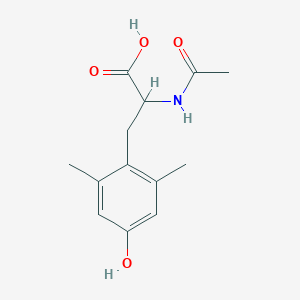
N-Acetyl-2,6-dimethyl-DL-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-2,6-dimethyl-DL-tyrosine is a derivative of the amino acid tyrosine, characterized by the presence of an acetyl group and two methyl groups attached to the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-2,6-dimethyl-DL-tyrosine typically involves the acetylation of 2,6-dimethyl-DL-tyrosine. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: N-Acetyl-2,6-dimethyl-DL-tyrosine undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized using reagents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N-Acetyl-2,6-dimethyl-DL-tyrosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of N-Acetyl-2,6-dimethyl-DL-tyrosine involves its interaction with specific enzymes and receptors in the body. The acetyl group enhances its solubility and bioavailability, allowing it to effectively participate in biochemical reactions. It targets pathways involved in amino acid metabolism and neurotransmitter synthesis, influencing physiological processes.
類似化合物との比較
N-Acetyltyrosine: Similar structure but lacks the methyl groups.
2,6-Dimethyltyrosine: Lacks the acetyl group.
N-Acetylphenylalanine: Similar acetylation but different aromatic ring structure.
Uniqueness: N-Acetyl-2,6-dimethyl-DL-tyrosine is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and biological properties. These modifications enhance its stability, solubility, and reactivity compared to its analogs.
特性
CAS番号 |
1255098-61-3 |
|---|---|
分子式 |
C13H17NO4 |
分子量 |
251.28 g/mol |
IUPAC名 |
2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-7-4-10(16)5-8(2)11(7)6-12(13(17)18)14-9(3)15/h4-5,12,16H,6H2,1-3H3,(H,14,15)(H,17,18) |
InChIキー |
UQCXPMLJVNKXEH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


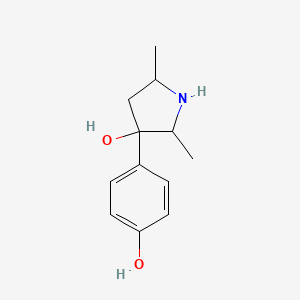



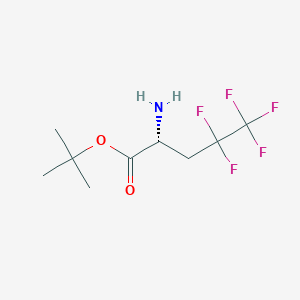
![9-phenyl-3-[(E)-2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B13105560.png)
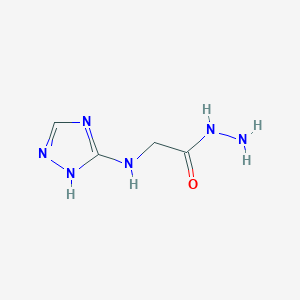
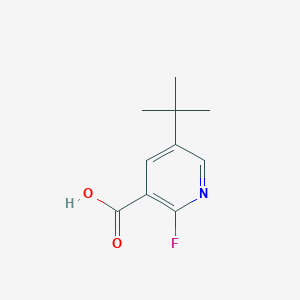
![6-bromo-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13105570.png)
![3-Chloro-7,8-dihydro-6H-cyclopenta[g]cinnolin-4-ol](/img/structure/B13105582.png)
